1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid
Description
Discovery and Development
The development of 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid emerged from the broader historical investigation of isoquinoline chemistry, which began in the late nineteenth century. Isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This landmark discovery established the foundation for subsequent research into isoquinoline derivatives, including the systematic exploration of carboxylic acid substituted variants. The specific compound under examination represents a more recent advancement in this field, with its presence documented in modern chemical databases such as PubChem, where it has been cataloged under identifier 101043543.
The synthetic development of this particular isoquinoline derivative likely benefited from advances in cyclization methodology established throughout the twentieth century. The Pomeranz-Fritsch reaction, developed as an efficient method for isoquinoline preparation, provided crucial synthetic pathways that enabled the construction of complex isoquinoline frameworks. This reaction utilizes benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline structures, establishing methodological foundations that would later facilitate the synthesis of more elaborate derivatives including carboxylic acid substituted variants.
The compound's current documentation in contemporary chemical literature suggests its synthesis and characterization occurred within recent decades, coinciding with advances in analytical chemistry and structural determination methods. Modern spectroscopic techniques have enabled precise structural confirmation, with the compound's InChI key documented as MUZUJNHOVKHARY-UHFFFAOYSA-N, providing unambiguous identification in chemical databases.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The name explicitly describes the structural features: the "1,2-dihydro" designation indicates partial saturation of the isoquinoline ring system, while "2-methyl" specifies the methyl substituent position. The "1-oxo" component denotes the carbonyl group at position 1, and "8-carboxylic acid" identifies the carboxylic acid functional group location.
Alternative nomenclature systems have employed variations in naming conventions, with some sources referring to the compound as "2-methyl-1-oxo-1,2-dihydroisoquinoline-8-carboxylic acid". This nomenclature variation reflects different approaches to systematic naming while maintaining chemical accuracy. The compound belongs to the broader classification of aromatic carboxylic acids, specifically categorized as an isoquinoline carboxylic acid derivative.
Chemical classification systems place this compound within multiple overlapping categories. As a heterocyclic aromatic compound, it exhibits characteristics of both aromatic systems and nitrogen-containing heterocycles. The presence of the carboxylic acid functional group further classifies it among organic acids, while the oxo group adds additional functional complexity. The molecular structure incorporates fifteen heavy atoms with a topological polar surface area of 57.6 square angstroms, contributing to its unique chemical properties.
| Classification Category | Specific Designation |
|---|---|
| Primary Chemical Class | Heterocyclic Aromatic Compound |
| Functional Group Class | Carboxylic Acid |
| Ring System | Isoquinoline Derivative |
| Substitution Pattern | 1-Oxo-2-methyl-8-carboxyl |
| Molecular Complexity | 324 (computational measure) |
Significance in Isoquinoline Chemistry
The significance of this compound within isoquinoline chemistry stems from its unique substitution pattern and potential for diverse chemical transformations. Isoquinoline represents a fundamental heterocyclic system composed of a benzene ring fused to a pyridine ring, serving as the structural backbone for numerous natural alkaloids and synthetic pharmaceuticals. The specific compound under examination contributes to this chemical family through its distinctive 8-carboxylic acid positioning, which differs from more commonly studied 3- and 4-carboxylic acid isoquinoline derivatives.
The compound's structural features enable participation in various chemical reactions characteristic of both carboxylic acids and isoquinoline derivatives. The carboxylic acid functional group provides sites for esterification, amidation, and metal coordination reactions, while the isoquinoline ring system offers opportunities for electrophilic aromatic substitution and coordination chemistry. The presence of the 1-oxo group introduces additional reactivity patterns, potentially enabling reduction reactions and nucleophilic addition processes.
Research applications have demonstrated the compound's utility in pharmaceutical development, where it serves as a key intermediate in the synthesis of various therapeutic agents. The isoquinoline scaffold appears frequently in biologically active compounds, including analgesics and anti-inflammatory drugs, establishing the relevance of carboxylic acid derivatives like this compound in medicinal chemistry applications. The 8-position carboxylic acid substitution provides unique steric and electronic properties that may confer distinct biological activities compared to other positional isomers.
Analytical chemistry applications have utilized isoquinoline carboxylic acid derivatives as standards in chromatographic techniques, contributing to accurate analysis of related compounds. The compound's well-defined structure and known properties make it valuable for method development and validation in analytical procedures, particularly in pharmaceutical analysis and quality control applications.
Historical Applications and Research Trajectory
The research trajectory of this compound reflects broader trends in isoquinoline chemistry and pharmaceutical research. Early investigations into isoquinoline derivatives focused primarily on natural product isolation and structural elucidation, with compounds like papaverine providing initial insights into isoquinoline biological activity. The development of synthetic methods, particularly the Pomeranz-Fritsch reaction and its modifications, expanded access to diverse isoquinoline structures and facilitated systematic structure-activity relationship studies.
Contemporary research applications have emphasized the compound's potential in pharmaceutical development, particularly as an intermediate in drug synthesis pathways. Biochemical research has employed the compound in enzyme inhibition studies, contributing to understanding of metabolic pathways and therapeutic target identification. These investigations have provided insights into the compound's interaction with biological systems, though specific mechanistic details remain areas of active research.
Organic synthesis applications have utilized the compound in the production of complex organic molecules, facilitating development of new materials and chemical processes. The compound's functional group diversity enables its use as a building block for more elaborate structures, contributing to synthetic methodology development and total synthesis efforts. Research groups have explored its potential in developing new catalysts and ligands for organometallic chemistry applications.
Industrial applications have emerged in agrochemical formulations, where isoquinoline derivatives contribute to herbicide and pesticide development. The compound's structural features provide opportunities for designing molecules with specific biological activities while maintaining environmental stability and selectivity. Research in this area continues to explore structure-activity relationships and optimization of biological effects.
| Research Application Area | Primary Focus | Key Contributions |
|---|---|---|
| Pharmaceutical Development | Drug Intermediate Synthesis | Analgesic and Anti-inflammatory Agents |
| Biochemical Research | Enzyme Inhibition Studies | Metabolic Pathway Elucidation |
| Organic Synthesis | Building Block Applications | Complex Molecule Construction |
| Analytical Chemistry | Chromatographic Standards | Method Development and Validation |
| Agrochemical Research | Pesticide Development | Environmental Applications |
Properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-6-5-7-3-2-4-8(11(14)15)9(7)10(12)13/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZUJNHOVKHARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid (CAS No. 1374651-82-0) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Formula: C₁₁H₉NO₃
Molecular Weight: 203.2 g/mol
IUPAC Name: 2-methyl-1-oxoisoquinoline-3-carboxylic acid
Appearance: Powder
Storage Temperature: Room Temperature
Antimicrobial Properties
Research indicates that isoquinoline derivatives exhibit notable antimicrobial activity. In particular, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study highlighted that derivatives with specific substituents can enhance antibacterial activity, suggesting that structural modifications may optimize effectiveness against resistant strains .
Cytotoxic Effects
In vitro studies have demonstrated that isoquinoline alkaloids possess cytotoxic properties against cancer cell lines. For instance, related compounds have been shown to induce apoptosis in human gastric cancer cells, with IC₅₀ values indicating significant inhibition of cell proliferation . The mechanism involves the induction of G2/M phase arrest and modulation of the Bax/Bcl-2 ratio, which are critical pathways in cancer cell apoptosis .
Neuroprotective Effects
Some isoquinoline derivatives are reported to exhibit neuroprotective effects. They may act as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. This inhibition contributes to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study focused on the anticancer potential of isoquinoline derivatives, including this compound. The compound was evaluated against various cancer cell lines (MGC-803 and HGC-27). The results indicated an IC₅₀ value of approximately 5.1 μM for MGC-803 cells, demonstrating significant anti-gastric cancer activity through topoisomerase I inhibition .
The biological activities of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition: This mechanism is crucial for preventing DNA replication in cancer cells.
- Induction of Apoptosis: Modulation of apoptotic pathways enhances cell death in malignant cells.
- AChE Inhibition: This leads to increased acetylcholine levels, potentially benefiting cognitive function.
Comparison with Similar Compounds
Key Observations :
Core Structure Differences: The target compound’s isoquinoline core (benzene fused to pyridine at positions 2 and 3) contrasts with quinoline derivatives (fusion at positions 1 and 2).
Substituent Positioning : The 8-carboxylic acid group in the target compound distinguishes it from analogues with substituents at positions 6 or 3. This positional variation influences hydrogen-bonding capacity and molecular polarity.
Functional and Physicochemical Comparisons
- Solubility: Carboxylic acid-containing derivatives (e.g., 2-Oxo-1,2-dihydroquinoline-7-carboxylic acid) exhibit higher aqueous solubility than esterified counterparts (e.g., Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate). The target compound’s carboxylic acid at position 8 likely confers similar solubility advantages .
- Crystallinity : Pharmacopeial standards for related compounds (e.g., crystallinity tests per 〈695〉) suggest that the target compound may meet similar criteria, though experimental validation is required .
- Biological Activity: Quinoline derivatives often exhibit antimicrobial or anti-inflammatory properties, while isoquinoline analogues are explored for neuroprotective effects. For example, methylenedioxy-substituted quinolines (e.g., 5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid) show activity in bacterial models, but the target compound’s isoquinoline core may redirect bioactivity toward neurological targets .
Preparation Methods
Cyclization via Pictet-Spengler Reaction and Related Methods
One of the primary synthetic routes for isoquinoline derivatives, including 1,2-dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid, is the Pictet-Spengler reaction. This method involves the condensation of an aldehyde with an amine, followed by cyclization to form the isoquinoline ring system.
- General Approach : Aminoacetaldehyde derivatives react with aromatic aldehydes or substituted benzenes under acidic conditions to form tetrahydroisoquinoline intermediates, which can be further oxidized or modified to yield the target compound.
- Catalysts and Conditions : Polyphosphoric acid (PPA) or silica-supported polyphosphoric acid (SiO2/PPA) is often used as the cyclization catalyst. The supported catalyst offers advantages such as higher yields, shorter reaction times, ease of recovery, and reuse without loss of activity.
- Advantages : Compared to conventional acidic media (e.g., acetic-trifluoracetic acid mixtures), PPA/SiO2 provides a greener and more efficient catalytic system.
- Example : The α-amidoalkylation reaction involving aminoacetaldehyde dimethylacetal and substituted benzenes in PPA media, followed by acylation, has been reported to efficiently produce 4-substituted tetrahydroisoquinoline derivatives, which are structurally related to the target compound.
Hydrolysis of Ester Precursors
A common preparative step involves the hydrolysis of methyl or ethyl esters of isoquinoline carboxylates to yield the corresponding carboxylic acids.
- Typical Procedure :
- Starting from methyl or ethyl 1-oxo-1,2-dihydroisoquinoline-8-carboxylate, hydrolysis is carried out using aqueous sodium hydroxide in a mixed solvent system such as tetrahydrofuran (THF) and methanol.
- The reaction is typically conducted at room temperature (10–35 °C) for about 12 hours.
- After completion, the mixture is acidified with hydrochloric acid, extracted with ethyl acetate, washed, dried, and concentrated to isolate the acid.
- Yield and Purification : The crude product is often purified by washing with diisopropyl ether to obtain the pure this compound.
- Example Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrolysis of methyl ester | NaOH (1N), THF/methanol, 10–35 °C, 12 h | ~88% | ChemicalBook |
Multi-Step Synthesis Involving Nitration, Reduction, and Cyclization
Industrial synthesis may involve multiple steps starting from simpler aromatic compounds:
- Sequence :
- Nitration of aromatic precursors to introduce nitro groups.
- Reduction of nitro groups to amines.
- Cyclization under acidic or catalytic conditions to form the isoquinoline ring.
- Introduction or modification of the carboxyl group.
- Purification : Recrystallization or chromatographic techniques are employed to isolate the pure compound.
- Catalysts : Palladium-catalyzed cross-coupling reactions may be used to build the isoquinoline core in some synthetic routes.
- Note : Details on exact industrial conditions are often proprietary but generally follow these principles.
Use of Thiourea and Potassium Carbonate in Ethanol
An alternative synthetic route involves the reaction of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with thiourea and anhydrous potassium carbonate in ethanol, leading to derivatives of 2-methyl-1-oxoisoquinoline-3-carboxylic acid, which can be adapted toward the 8-carboxylic acid isomer.
| Method | Reagents | Yield (%) | Notes |
|---|---|---|---|
| Reaction with thiourea + K2CO3 | Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, ethanol | 63% | Intermediate step for derivatives |
Catalytic Cyclization Using Solid-Supported Polyphosphoric Acid
- Catalyst : Silica-supported polyphosphoric acid (SiO2/PPA) acts as a reusable, eco-friendly catalyst.
- Benefits :
- Enhanced reaction rates.
- Higher yields compared to traditional PPA.
- Easy catalyst recovery and reuse.
- Application : Effective for cyclization steps in the synthesis of tetrahydroisoquinoline derivatives, potentially adaptable for the target compound synthesis.
Summary Table of Preparation Methods
Research Findings and Notes
- The Pictet-Spengler reaction remains a cornerstone for constructing the isoquinoline ring, with recent improvements using supported catalysts improving efficiency and sustainability.
- Hydrolysis of ester precursors is a straightforward and high-yielding method to obtain the free acid form.
- Industrial methods tend to be multi-step with careful control of reaction conditions to maximize yield and purity.
- The choice of method depends on the scale, desired purity, and available starting materials.
- While biological activity studies are ongoing, preparation methods focus primarily on optimizing yield, purity, and scalability.
Q & A
Basic: What are the recommended synthesis routes for 1,2-Dihydro-2-methyl-1-oxoisoquinoline-8-carboxylic acid, and how can reaction conditions be optimized?
The compound can be synthesized via lactamization of precursor derivatives (e.g., 8-amino-7-substituted dihydroquinolines) using polyphosphoric acid (PPA) as a catalyst under controlled thermal conditions . Optimization may involve adjusting reaction temperature (e.g., 70–80°C), solvent systems (aqueous ethanolic NaHCO₃), and reaction duration (24–72 hours) to improve yield and purity . Pre-synthesis purification of intermediates (e.g., nitro derivatives) is critical to minimize side reactions .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- HPLC : Use reversed-phase chromatography with UV detection (λ = 254 nm) to assess purity and monitor process-related impurities (e.g., cyclopropyl or fluoro-substituted analogs) .
- NMR : ¹H and ¹³C NMR can confirm the presence of the methyl group at position 2 and the carboxylic acid at position 8. Compare spectra with pharmacopeial standards for validation .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for spirocyclic derivatives, by analyzing crystal packing and hydrogen-bonding networks .
Basic: What safety protocols should be followed when handling this compound in the lab?
- Personal protective equipment (PPE) : Wear NIOSH/EN 166-certified face shields, safety glasses, and nitrile gloves to prevent skin/eye contact .
- Engineering controls : Use fume hoods for powder handling to avoid inhalation. Ensure immediate access to eyewash stations and emergency showers .
- First aid : For skin exposure, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if necessary .
Advanced: How do structural modifications (e.g., substituents at position 4 or 7) influence the compound’s biological activity?
Substituting position 4 with electron-withdrawing groups (e.g., halogens) enhances antimicrobial activity by increasing membrane permeability . Conversely, bulky substituents at position 7 (e.g., thiophenyl groups) may sterically hinder target binding, reducing efficacy . Quantitative structure-activity relationship (QSAR) models can predict bioactivity trends, validated via in vitro assays (e.g., MIC determination for antimicrobial activity) .
Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?
Discrepancies often arise from variations in precursor purity, solvent polarity, or catalyst activity. For example:
- Catalyst choice : PPA vs. sulfuric acid may lead to differing yields due to side reactions (e.g., sulfonation) .
- Analytical methods : Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis vs. HPLC area normalization) .
- Replication : Follow standardized protocols from pharmacopeial guidelines (e.g., USP) to ensure reproducibility .
Advanced: What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions .
- Stability-indicating assays : Use HPLC-MS to identify degradation products (e.g., decarboxylated or oxidized derivatives) .
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Advanced: How can computational methods aid in predicting the compound’s pharmacokinetic properties?
- Molecular docking : Simulate binding affinity to target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina .
- ADME prediction : Tools like SwissADME estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 interactions based on logP and topological polar surface area (TPSA) .
Advanced: What are the challenges in impurity profiling, and how can they be mitigated?
- Impurity identification : LC-HRMS detects trace impurities (e.g., 8-nitro or cyclopropyl byproducts) at ≥0.1% levels .
- Synthesis control : Optimize reaction quenching and workup steps to minimize residual intermediates.
- Regulatory alignment : Follow ICH Q3A/B guidelines for reporting and qualifying impurities .
Advanced: How does the compound’s carboxylic acid group influence its reactivity in downstream derivatization?
The carboxylic acid at position 8 can undergo:
- Esterification : React with alcohols (e.g., methanol) under acid catalysis to improve lipophilicity .
- Amidation : Couple with amines (e.g., glycine) via EDC/HOBt activation for prodrug development .
Monitor reaction progress using IR spectroscopy (disappearance of -OH stretch at 2500–3000 cm⁻¹) .
Advanced: What experimental designs are optimal for evaluating the compound’s in vitro cytotoxicity?
- Cell lines : Use human hepatocyte (HepG2) and renal (HEK293) models to assess organ-specific toxicity .
- Dose-response : Test concentrations from 1 nM–100 µM, with IC₅₀ calculation via nonlinear regression (GraphPad Prism) .
- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
